molecular formula C10H9ClO2 B3046816 Methyl 5-chloro-2-ethenylbenzoate CAS No. 131001-88-2

Methyl 5-chloro-2-ethenylbenzoate

Cat. No. B3046816
CAS RN: 131001-88-2
M. Wt: 196.63 g/mol
InChI Key: GJDKSXOBYHDGHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-chloro-2-ethenylbenzoate is a useful research compound. Its molecular formula is C10H9ClO2 and its molecular weight is 196.63 g/mol. The purity is usually 95%.
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properties

CAS RN

131001-88-2

Product Name

Methyl 5-chloro-2-ethenylbenzoate

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

methyl 5-chloro-2-ethenylbenzoate

InChI

InChI=1S/C10H9ClO2/c1-3-7-4-5-8(11)6-9(7)10(12)13-2/h3-6H,1H2,2H3

InChI Key

GJDKSXOBYHDGHZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)Cl)C=C

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred suspension of methyl 2-bromo-5-chlorobenzoate (10 g, 40.08 mmol), potassium trifluoro(vinyl)borate (8.05 g, 60.12 mmol), Pd(dppf)Cl2 (1.64 g, 2.0 mmol) and sodium carbonate (8.5 g, 80.16 mmol) in dioxane (150 mL) and water (15 mL) was refluxed for 8 hours under a nitrogen atmosphere. After cooling to RT, the mixture was filtered, concentrated, and the crude product was purified by column chromatography eluting with petroleum ether and ethyl acetate (PE/EtOAc=100:1-50:1 gradient) to give the title compound (31.4 g, 76.4%). 1H NMR (400 MHz, CDCl3) δ ppm 7.80 (d, J=2.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 7.31-7.39 (m, 2H), 5.57 (d, J=17.6 Hz, 1H), 5.31 (d, J=10.8 Hz, 1H), 3.83 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.05 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.64 g
Type
catalyst
Reaction Step One
Yield
76.4%

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